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Compound of Interest

Compound Name: 5-Bromo-N-isopropylpicolinamide

Cat. No.: B1328589

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

5-Bromo-N-isopropylpicolinamide is a key synthetic building block in medicinal chemistry,
offering a versatile platform for the development of novel therapeutic agents. The presence of a
bromine atom on the pyridine ring provides a reactive handle for a variety of palladium-
catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.
The N-isopropylpicolinamide moiety can play a crucial role in modulating the physicochemical
properties and biological activity of the resulting compounds. This technical guide provides a
comprehensive overview of the synthesis, characterization, and synthetic applications of 5-
Bromo-N-isopropylpicolinamide, with a particular focus on its utility in the discovery of kinase
inhibitors.

Physicochemical Properties

While specific experimental data for 5-Bromo-N-isopropylpicolinamide is not extensively
published, the predicted properties of the closely related 5-Bromo-N-propylpicolinamide provide
valuable insights.
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Property Value

Molecular Formula CoH11BrN20
Molecular Weight 243.10 g/mol
Predicted Boiling Point 364.9 £ 27.0 °C[1]
Predicted Density 1.411 + 0.06 g/cm3[1]

Synthesis of 5-Bromo-N-isopropylpicolinamide

The synthesis of 5-Bromo-N-isopropylpicolinamide can be achieved in a two-step process
starting from 5-bromo-2-methylpyridine. The first step involves the oxidation of the methyl
group to a carboxylic acid, followed by an amide coupling reaction with isopropylamine.

Step 1: Synthesis of 5-Bromo-2-picolinic acid

Reaction Scheme:
Experimental Protocol:

To a 250 mL three-necked flask containing 5-bromo-2-methylpyridine (17.1 g, 0.1 mol), add 100
mL of water. The flask is equipped with a thermometer and a condenser. The mixture is heated
to 80°C with stirring. Potassium permanganate (31.6 g, 0.2 mol) is added in portions,
maintaining the reaction temperature at 85°C for 90 minutes. After the reaction is complete, the
mixture is filtered. The filtrate is acidified with 6 mol/L hydrochloric acid to a pH of 3-4 and then
cooled to room temperature. The resulting precipitate is collected and recrystallized from
ethanol to yield 5-bromo-2-picolinic acid. A molar yield of 77% can be expected.

Step 2: Synthesis of 5-Bromo-N-isopropylpicolinamide
Reaction Scheme:

Experimental Protocol:

In a round-bottom flask, 5-bromo-2-picolinic acid (1.0 eq) is dissolved in an anhydrous solvent
such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). A coupling agent such as
HATU (1.2 eq) or EDC (1.2 eq) in combination with HOBLt (1.2 eq) is added to the solution. The
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mixture is stirred for 10-15 minutes at room temperature to activate the carboxylic acid.
Isopropylamine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine
(DIPEA) (2.0 eq) are then added. The reaction is stirred at room temperature for 12-24 hours.
The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the
reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively
with saturated aqueous NaHCOs solution, water, and brine. The organic layer is dried over
anhydrous NazSOs4, filtered, and concentrated under reduced pressure. The crude product is
purified by flash column chromatography on silica gel to afford 5-Bromo-N-
isopropylpicolinamide.

Spectroscopic Characterization

While the specific spectral data for 5-Bromo-N-isopropylpicolinamide is not readily available
in the literature, the expected characteristic signals are outlined below based on the analysis of
related structures.

Spectroscopy Expected Signals

Signals corresponding to the pyridine ring

protons (typically in the aromatic region, & 7.5-
1H NMR 8.5 ppm), a multiplet for the isopropyl CH group,

and a doublet for the isopropyl CHs groups. The

NH proton of the amide will appear as a doublet.

Resonances for the five carbons of the pyridine
13C NMR ring, the amide carbonyl carbon (& ~165-175

ppm), and the carbons of the isopropyl group.

Characteristic absorption bands for the N-H
stretch of the secondary amide (~3300 cm™1),

IR (Infrared) the C=0 stretch of the amide (Amide | band,
~1650 cm~1), and the N-H bend (Amide Il band,
~1550 cm™1).

A molecular ion peak [M]* and a characteristic
MS (Mass Spec) [M+2]*+ peak of similar intensity due to the

presence of the bromine atom.
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Applications as a Synthetic Building Block

The bromine atom at the 5-position of the picolinamide ring is amenable to various palladium-
catalyzed cross-coupling reactions, making 5-Bromo-N-isopropylpicolinamide a valuable
building block for creating diverse libraries of compounds. The two most prominent reactions
are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination
for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between
the 5-position of the picolinamide and a variety of organoboron reagents.

Workflow for Suzuki-Miyaura Coupling:
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5-Bromo-N-isopropylpicolinamide
Arylboronic Acid
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Ligand
Base

'

Reaction Setup:
Combine reagents in solvent
under inert atmosphere

'

Reaction:
Heat to specified temperature
(e.g., 80-110 °C)

i

Work-up:
Cool, dilute, and extract

'

Purification:
Column Chromatography

'

Product:
5-Aryl-N-isopropylpicolinamide

Click to download full resolution via product page

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Example with Phenylboronic Acid):

In a Schlenk flask, 5-Bromo-N-isopropylpicolinamide (1.0 eq), phenylboronic acid (1.2 eq), a
palladium catalyst such as Pd(PPhs)a (0.05 eq) or Pd(OAc)z (0.05 eq) with a suitable ligand like
SPhos (0.1 eq), and a base such as K2COs (2.0 eq) or Cs2COs (2.0 eq) are combined. The
flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A
degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-
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dioxane/water 4:1 or toluene/water 4:1), is added. The reaction mixture is heated to 80-110°C
and stirred for 12-24 hours, with progress monitored by TLC. After completion, the reaction is
cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl
acetate. The combined organic layers are washed with brine, dried over anhydrous NazSOa,
filtered, and concentrated. The crude product is purified by flash column chromatography to
yield 5-phenyl-N-isopropylpicolinamide.

. Temperature
Catalyst Ligand Base Solvent °C)
Pd(PPhs)a - K2COs Dioxane/H20 100
Pd(OAc)2 SPhos K3POa4 Toluene/Hz20 110
Pdz(dba)s XPhos Cs2C0s THF/H20 80

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of C-N bonds, coupling the 5-position
of the picolinamide with a wide range of primary and secondary amines.

Catalytic Cycle for Buchwald-Hartwig Amination:
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Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol (Example with Aniline):

In a dry Schlenk flask under an inert atmosphere, 5-Bromo-N-isopropylpicolinamide (1.0 eq),
aniline (1.2 eq), a palladium precursor such as Pdz(dba)s (0.02 eq) or Pd(OAc)z (0.04 eq), a
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suitable phosphine ligand like BINAP (0.04 eq) or Xantphos (0.08 eq), and a strong, non-
nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq) are combined. Anhydrous
toluene is added, and the mixture is degassed by several vacuum-argon cycles. The reaction is
then heated to 100-110°C with vigorous stirring for 12-24 hours. After cooling to room
temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite to
remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous
NazS0a4, and concentrated. The crude product is purified by flash column chromatography to
afford 5-(phenylamino)-N-isopropylpicolinamide.

. Temperature
Catalyst Ligand Base Solvent °C)
Pdz(dba)s BINAP NaOtBu Toluene 110
Pd(OAc)2 Xantphos Cs2C0s Dioxane 100
Pd(OAc)2 RuPhos K3POa4 t-BuOH 90

Application in Drug Discovery: VEGFR-2 Inhibitors

Picolinamide derivatives have emerged as a promising class of compounds for the
development of anticancer agents, particularly as inhibitors of Vascular Endothelial Growth
Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of
new blood vessels, which is a critical process for tumor growth and metastasis.[2][3]

VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 blocks downstream signaling cascades that promote endothelial cell
proliferation, migration, and survival.

VEGFR-2 Signaling Pathway and Inhibition:
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Caption: Inhibition of the VEGFR-2 signaling pathway by a picolinamide derivative.

Biological Activity of Picolinamide Derivatives

Several studies have demonstrated the potent anti-proliferative and VEGFR-2 inhibitory
activities of picolinamide derivatives. The tables below summarize representative data for this
class of compounds.

In Vitro Anti-proliferative Activity of Picolinamide Derivatives[2]
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Compound A549 ICso (UM) HepG2 ICso (M)
8j 12.5 20.6
8l 13.2 18.2
Sorafenib 19.3 29.0
Axitinib 224 38.7

VEGFR-2 Kinase Inhibitory Activity[3]

Compound VEGFR-2 ICs0 (nM)
7h 87

9a 27

9l 94

Sorafenib 180

These data highlight that picolinamide derivatives can exhibit potent inhibition of both cancer
cell proliferation and the target kinase, VEGFR-2, often with greater efficacy than established
drugs like Sorafenib. The ability to readily diversify the 5-position of the picolinamide core using
5-Bromo-N-isopropylpicolinamide allows for extensive structure-activity relationship (SAR)
studies to optimize potency and selectivity.

Conclusion

5-Bromo-N-isopropylpicolinamide is a highly valuable and versatile building block for
modern drug discovery. Its straightforward synthesis and the reactivity of the bromine atom
towards key cross-coupling reactions provide a robust platform for the generation of diverse
compound libraries. The demonstrated potential of the picolinamide scaffold in targeting critical
oncological pathways, such as VEGFR-2 signaling, underscores the importance of this building
block for researchers and scientists in the development of next-generation therapeutics. This
guide provides the foundational knowledge and practical protocols to effectively utilize 5-
Bromo-N-isopropylpicolinamide in innovative drug design and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5-Bromo-N-propylpicolinamide CAS#: 845305-89-7 [m.chemicalbook.com]

2. Design, synthesis and docking study of novel picolinamide derivatives as anticancer
agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nim.nih.gov]

3. mdpi.com [mdpi.com]

To cite this document: BenchChem. [5-Bromo-N-isopropylpicolinamide: A Versatile Scaffold
for Advanced Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1328589#5-bromo-n-isopropylpicolinamide-as-a-
synthetic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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